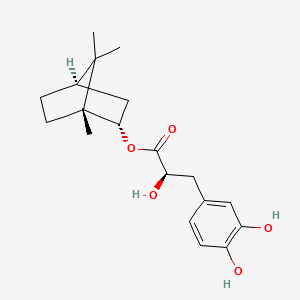
Tanshinol borneol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tanshinol borneol ester is a novel synthetic compound derived from the combination of tanshinol and borneol. It has been studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases such as angina pectoris and atherosclerosis . This compound is inspired by traditional Chinese medicine formulations and has shown promising results in various preclinical and clinical studies .
Preparation Methods
Tanshinol borneol ester is synthesized through the chemical combination of tanshinol (3,4-dihydroxyphenyllactic acid) and borneol (endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) . The synthetic route involves esterification reactions under specific conditions to form the ester bond between the two components . Industrial production methods may involve optimizing reaction conditions, such as temperature, pH, and catalysts, to achieve high yield and purity .
Chemical Reactions Analysis
Tanshinol borneol ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its original components, tanshinol and borneol.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like acids or bases . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tanshinol borneol ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tanshinol borneol ester involves multiple molecular targets and pathways. It promotes angiogenesis by activating the Akt and MAPK signaling pathways . It also inhibits oxidative stress and endoplasmic reticulum stress through the mTOR/β-TrCP/NRF2 pathway . These actions contribute to its therapeutic effects in cardiovascular diseases and other conditions .
Comparison with Similar Compounds
Tanshinol borneol ester is unique compared to other similar compounds due to its dual components, tanshinol and borneol, which provide synergistic effects . Similar compounds include:
Danshensu: A component of this compound, known for its cardiovascular protective effects.
Borneol: Another component, used in traditional medicine for its anti-inflammatory and analgesic properties.
Other esters: Various esters derived from natural products that exhibit similar therapeutic effects.
This compound stands out due to its combined effects and potential for use in modern pharmaceutical applications .
Properties
Molecular Formula |
C19H26O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C19H26O5/c1-18(2)12-6-7-19(18,3)16(10-12)24-17(23)15(22)9-11-4-5-13(20)14(21)8-11/h4-5,8,12,15-16,20-22H,6-7,9-10H2,1-3H3/t12-,15-,16+,19+/m1/s1 |
InChI Key |
HWZXIGKCWRUJPF-RXMXQMHTSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)[C@@H](CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C(CC3=CC(=C(C=C3)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


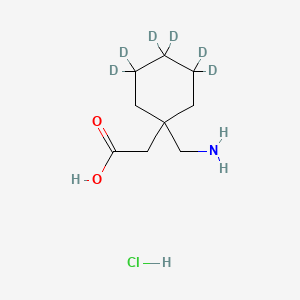
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

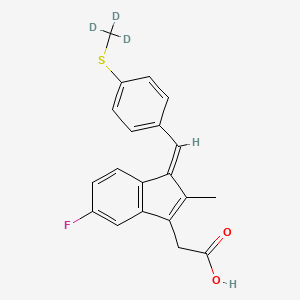
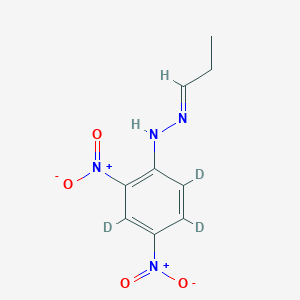
![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
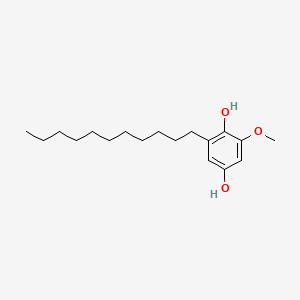
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
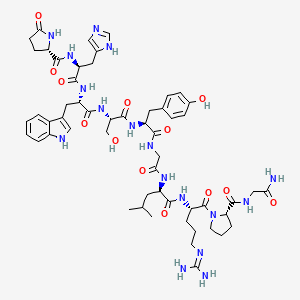
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
